molecular formula C16H13ClN2S B7789254 1-(4-Chlorophenyl)-1,3-dihydro-4-(2-methylphenyl)-2H-imidazole-2-thione CAS No. 306278-79-5

1-(4-Chlorophenyl)-1,3-dihydro-4-(2-methylphenyl)-2H-imidazole-2-thione

Cat. No.: B7789254
CAS No.: 306278-79-5
M. Wt: 300.8 g/mol
InChI Key: VAPLNWKKYYBMHF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1,3-dihydro-4-(2-methylphenyl)-2H-imidazole-2-thione is a heterocyclic compound that contains both imidazole and thione functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-1,3-dihydro-4-(2-methylphenyl)-2H-imidazole-2-thione typically involves the reaction of 4-chlorobenzaldehyde with 2-methylbenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired imidazole-thione compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-1,3-dihydro-4-(2-methylphenyl)-2H-imidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the chlorophenyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole-thione derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-1,3-dihydro-4-(2-methylphenyl)-2H-imidazole-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-1,3-dihydro-4-(2-methylphenyl)-2H-imidazole-2-thione involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one: Another heterocyclic compound with similar structural features.

    Indole derivatives: Compounds containing an indole ring, which also exhibit diverse biological activities.

Uniqueness

1-(4-Chlorophenyl)-1,3-dihydro-4-(2-methylphenyl)-2H-imidazole-2-thione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(2-methylphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2S/c1-11-4-2-3-5-14(11)15-10-19(16(20)18-15)13-8-6-12(17)7-9-13/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPLNWKKYYBMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CN(C(=S)N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501151085
Record name 1-(4-Chlorophenyl)-1,3-dihydro-4-(2-methylphenyl)-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306278-79-5
Record name 1-(4-Chlorophenyl)-1,3-dihydro-4-(2-methylphenyl)-2H-imidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306278-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-1,3-dihydro-4-(2-methylphenyl)-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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